
4-Bromo-2-formylphenyl di-tert-butyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-formylphenyl di-tert-butyl phosphate is an organophosphorus compound that features a brominated aromatic ring, a formyl group, and two tert-butyl groups attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-formylphenyl di-tert-butyl phosphate typically involves the bromination of 2-formylphenyl di-tert-butyl phosphate. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-formylphenyl di-tert-butyl phosphate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Carboxy-2-formylphenyl di-tert-butyl phosphate.
Reduction: 4-Bromo-2-hydroxymethylphenyl di-tert-butyl phosphate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-formylphenyl di-tert-butyl phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl and bromine groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-formylphenyl di-tert-butyl phosphate involves its interaction with molecular targets through its reactive functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: A related compound with similar brominated and tert-butyl groups but lacking the formyl and phosphate moieties.
Bis(2,4-di-tert-butylphenyl)phosphate: Another organophosphorus compound with tert-butyl groups but different aromatic substitution patterns.
Uniqueness
4-Bromo-2-formylphenyl di-tert-butyl phosphate is unique due to the combination of its brominated aromatic ring, formyl group, and phosphate moiety
Properties
CAS No. |
857896-83-4 |
|---|---|
Molecular Formula |
C15H22BrO5P |
Molecular Weight |
393.21 g/mol |
IUPAC Name |
(4-bromo-2-formylphenyl) ditert-butyl phosphate |
InChI |
InChI=1S/C15H22BrO5P/c1-14(2,3)20-22(18,21-15(4,5)6)19-13-8-7-12(16)9-11(13)10-17/h7-10H,1-6H3 |
InChI Key |
ACEKQFNKVYKRGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OP(=O)(OC1=C(C=C(C=C1)Br)C=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


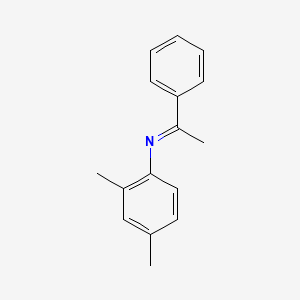
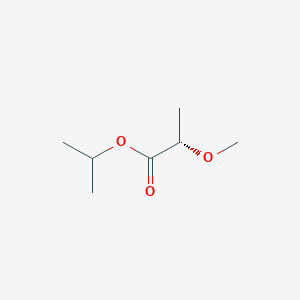
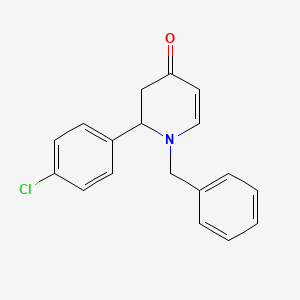
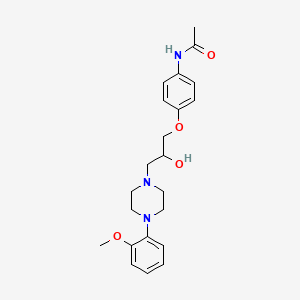

![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)


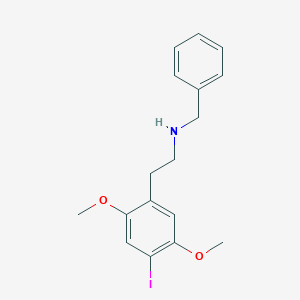

![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
